molecular formula C6H3F2KN2O2 B1411748 Potassium 3-(difluoromethyl)pyrazine-2-carboxylate CAS No. 2034157-57-6

Potassium 3-(difluoromethyl)pyrazine-2-carboxylate

Cat. No.: B1411748
CAS No.: 2034157-57-6
M. Wt: 212.2 g/mol
InChI Key: YPOUADFVZREKPT-UHFFFAOYSA-M
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Description

Potassium 3-(difluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C6H3F2KN2O2 and a molecular weight of 212.2 g/mol. It is a derivative of pyrazinecarboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate was synthesized from a slurry mixture of methyl 3-chloropyrazine-2-carboxylate and copper (I) iodide in dimethylformamide (DMF) and toluene, to which methyl 2-(fluorosulfonyl) difluoroacetate was added at 100°C .


Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been studied using various spectroscopic techniques and theoretical methods . The FT-IR and FT-Raman spectra of alkali metal 2-pyrazinecarboxylates and 2,3-pyrazinedicarboxylates were recorded and analyzed . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated using density functional theory (DFT) with a 6-311++G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving this compound and similar compounds have been studied . For example, three new isostructural coordination complexes, M (pca) 3, where M = Co, Cr, or Rh and 2-pyrazine-carboxylate (pca), have been synthesized solvothermally and characterized by single crystal X-ray diffraction and powder X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and similar compounds have been analyzed . The thermal decomposition of the analyzed compounds was studied .

Scientific Research Applications

Structural Characterization and Coordination Chemistry

Poly[diaqua(μ2-3-carboxypyrazine-2-carboxylato)(μ2-pyrazine-2,3-dicarboxylic acid)potassium(I)] study reveals the coordination behavior and structural formation of a complex involving potassium ions with pyrazine carboxylate ligands. The study highlights the coordination chemistry and hydrogen bonding that stabilizes the crystal structure, emphasizing the utility of such compounds in elucidating complex crystal structures (Tombul, Güven, & Svoboda, 2007).

Thermochemical Analysis

Research on Crystal structure and thermochemistry of anhydrous potassium 2-pyrazine carboxylate underscores the compound's significance in understanding the thermochemical properties. The study delves into the synthesis, structural characterization, and detailed thermochemical analysis, providing valuable data for the application of such compounds in materials science and chemical engineering (Di, Zhang, Kong, & Zhou, 2016).

Catalysis and Synthetic Applications

The Synthesis of β-Benzyl-α-Phenylpyruvic Acid from Double Carbonylation of Benzyl Chloride Catalyzed by CoCl_2/KPzca System highlights the catalytic prowess of potassium pyrazine carboxylate systems. This study illustrates how such compounds facilitate the carbonylation reactions, offering a pathway to synthesizing complex organic molecules efficiently (Guangxing, 2005).

Inorganic-Organic Hybrid Materials

The study on Polyoxometalate-based inorganic-organic hybrids constructed from N-heterocyclic carboxylate ligands, including potassium pyrazine carboxylate, underscores the versatility of these compounds in fabricating new materials. Such hybrids exhibit unique properties, including luminescence and electrochemical characteristics, useful in material science and potential technological applications (Shi et al., 2020).

Lanthanide Organic Frameworks

Research on 3D Lanthanide Organic Frameworks with N-Heterocyclic Polycarboxylic Acids demonstrates the structural complexity and potential applications of potassium pyrazine carboxylate in constructing frameworks with unique properties. These structures are of interest for their luminescence characteristics, offering insights into advanced materials design (Yang, Zhao, Qi, & Lu, 2014).

Safety and Hazards

The safety data sheet for a similar compound, Methyl pyrazine-2-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of Potassium 3-(difluoromethyl)pyrazine-2-carboxylate and similar compounds could involve further exploration of their biological properties, as pyrazinecarboxylic acid and its derivatives show antimicrobial and antifungal properties . Additionally, the effect of alkali metal cations on the electronic structure of derivatives of pyrazine could be studied further .

Biochemical Analysis

Biochemical Properties

Potassium 3-(difluoromethyl)pyrazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pyrazinecarboxylate ligands, which are known for their antimicrobial and antifungal properties . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and affecting biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . This modulation can lead to changes in cellular behavior and function, impacting overall cell health and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in pyrazine metabolism, leading to changes in the levels of specific metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

potassium;3-(difluoromethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2.K/c7-5(8)3-4(6(11)12)10-2-1-9-3;/h1-2,5H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOUADFVZREKPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-(difluoromethyl)pyrazine-2-carboxylate
Reactant of Route 2
Potassium 3-(difluoromethyl)pyrazine-2-carboxylate

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